molecular formula C16H14 B3368799 1-Phenyl-1-(4-methylphenyl)allene CAS No. 218911-51-4

1-Phenyl-1-(4-methylphenyl)allene

Cat. No.: B3368799
CAS No.: 218911-51-4
M. Wt: 206.28 g/mol
InChI Key: LOLIJJFPLZSDJF-UHFFFAOYSA-N
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Description

1-Phenyl-1-(4-methylphenyl)allene is an organic compound characterized by the presence of two cumulated double bonds, making it a member of the allene family. This compound is notable for its unique structural features and reactivity, which have made it a subject of interest in various fields of chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-1-(4-methylphenyl)allene can be synthesized through several methods. One common approach involves the propargylation and allenylation of aldehydes using propargyl bromides in the presence of a copper catalyst and manganese mediator . This method is known for its high chemo-selectivity and compatibility with a broad range of substrates.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of allene synthesis, such as the use of propargyl halides and metal catalysts, are likely employed. These methods are scalable and can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-1-(4-methylphenyl)allene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkenes or alkanes .

Mechanism of Action

The mechanism of action of 1-Phenyl-1-(4-methylphenyl)allene involves its ability to participate in various chemical reactions due to the presence of cumulated double bonds. These bonds create a highly reactive center that can undergo addition, cycloaddition, and other reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1-propyne
  • 1-Phenyl-1-butyne
  • 1-Phenyl-1-pentyne

Uniqueness

1-Phenyl-1-(4-methylphenyl)allene is unique due to its cumulated double bonds, which confer distinct reactivity compared to other similar compounds. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable building block in organic synthesis .

Properties

InChI

InChI=1S/C16H14/c1-3-16(14-7-5-4-6-8-14)15-11-9-13(2)10-12-15/h4-12H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLIJJFPLZSDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C=C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571904
Record name 1-Methyl-4-(1-phenylpropadienyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218911-51-4
Record name 1-Methyl-4-(1-phenylpropadienyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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